

Commercial Suppliers and Technical Guide for 1,3-Dibromoisquinoline in Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Dibromoisquinoline

Cat. No.: B189538

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromoisquinoline is a key heterocyclic building block extensively utilized in medicinal chemistry and materials science. Its unique structure, featuring bromine atoms at the C1 and C3 positions of the isoquinoline core, provides two reactive sites for derivatization. This allows for the facile introduction of diverse functionalities through various cross-coupling reactions, making it an invaluable precursor for the synthesis of novel compounds with potential therapeutic activities. The isoquinoline scaffold itself is a "privileged structure" in drug discovery, appearing in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, and antimicrobial properties. This guide provides a comprehensive overview of commercial suppliers of **1,3-Dibromoisquinoline** for research purposes, along with its physicochemical properties, quality control standards, and key experimental protocols for its application in synthetic chemistry.

Commercial Suppliers of 1,3-Dibromoisquinoline

Sourcing high-purity **1,3-Dibromoisquinoline** is critical for the success and reproducibility of research and development projects. Several chemical suppliers offer this compound in various quantities and purities. Below is a summary of prominent commercial suppliers. It is recommended to contact the suppliers directly for the most current pricing and availability.

Supplier	Product Number	Purity	Available Quantities
AK Scientific, Inc.	W6829	>97% (HPLC)	1g, 5g, 25g
BLD Pharm	BD138677	≥97.0%	1g, 5g, 25g
Sigma-Aldrich	AMBH2D6F01B3	-	Inquire
ChemicalBook	CB7349138	-	Multiple suppliers listed

Physicochemical and Quality Control Data

Ensuring the quality of starting materials is a fundamental aspect of experimental chemistry. For **1,3-Dibromoisoquinoline**, a comprehensive analysis typically includes spectroscopic and chromatographic methods to confirm its identity and purity. While specific Certificates of Analysis should be obtained from the supplier for each batch, the following table summarizes the key physicochemical properties and typical quality control parameters.

Property	Value	Analytical Method
CAS Number	53987-60-3[1]	-
Molecular Formula	C ₉ H ₅ Br ₂ N[1]	-
Molecular Weight	286.95 g/mol [1]	Mass Spectrometry
Appearance	Off-white to light yellow solid	Visual Inspection
Melting Point	143-147 °C	Melting Point Apparatus
Purity	≥97%	HPLC
Identity Confirmation	Conforms to structure	¹ H NMR, ¹³ C NMR, MS

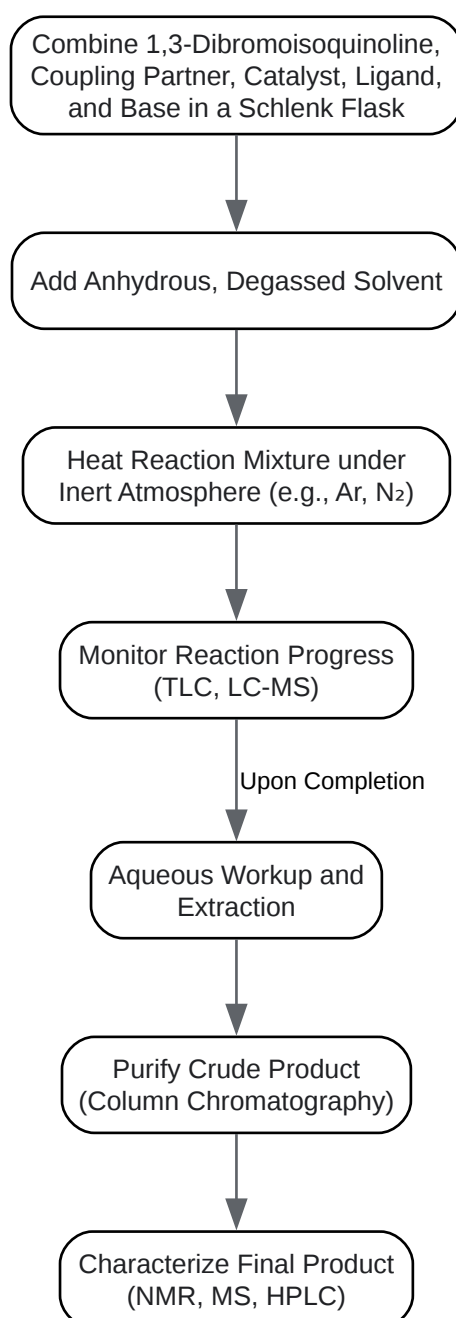
Experimental Protocols

1,3-Dibromoisoquinoline is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the

formation of carbon-carbon bonds, allowing for the synthesis of a diverse library of 1,3-disubstituted isoquinoline derivatives.

General Workflow for a Cross-Coupling Reaction

The following diagram illustrates a general experimental workflow for a typical cross-coupling reaction involving **1,3-Dibromoisquinoline**.



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General workflow for a cross-coupling reaction.

Example Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of **1,3-Dibromoisoquinoline** with an arylboronic acid.

Materials:

- **1,3-Dibromoisoquinoline** (1.0 equiv)
- Arylboronic acid (1.1 equiv for monosubstitution, 2.2 equiv for disubstitution)
- $\text{Pd(PPh}_3)_4$ (0.05 equiv)
- 2 M aqueous Na_2CO_3 solution (2.0 equiv)
- Toluene/Ethanol (3:1 mixture)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

- To a Schlenk flask, add **1,3-Dibromoisoquinoline**, the arylboronic acid, and $\text{Pd(PPh}_3)_4$.
- Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
- Add the toluene/ethanol solvent mixture, followed by the aqueous Na_2CO_3 solution.
- Heat the reaction mixture to 80-90 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.

- Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Example Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of **1,3-Dibromoisoquinoline** with a terminal alkyne.

Materials:

- **1,3-Dibromoisoquinoline** (1.0 equiv)
- Terminal alkyne (1.2 equiv for monosubstitution, 2.4 equiv for disubstitution)
- $\text{PdCl}_2(\text{PPh}_3)_2$ (0.03 equiv)
- Copper(I) iodide (CuI) (0.06 equiv)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
- Anhydrous and degassed tetrahydrofuran (THF) or dimethylformamide (DMF)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

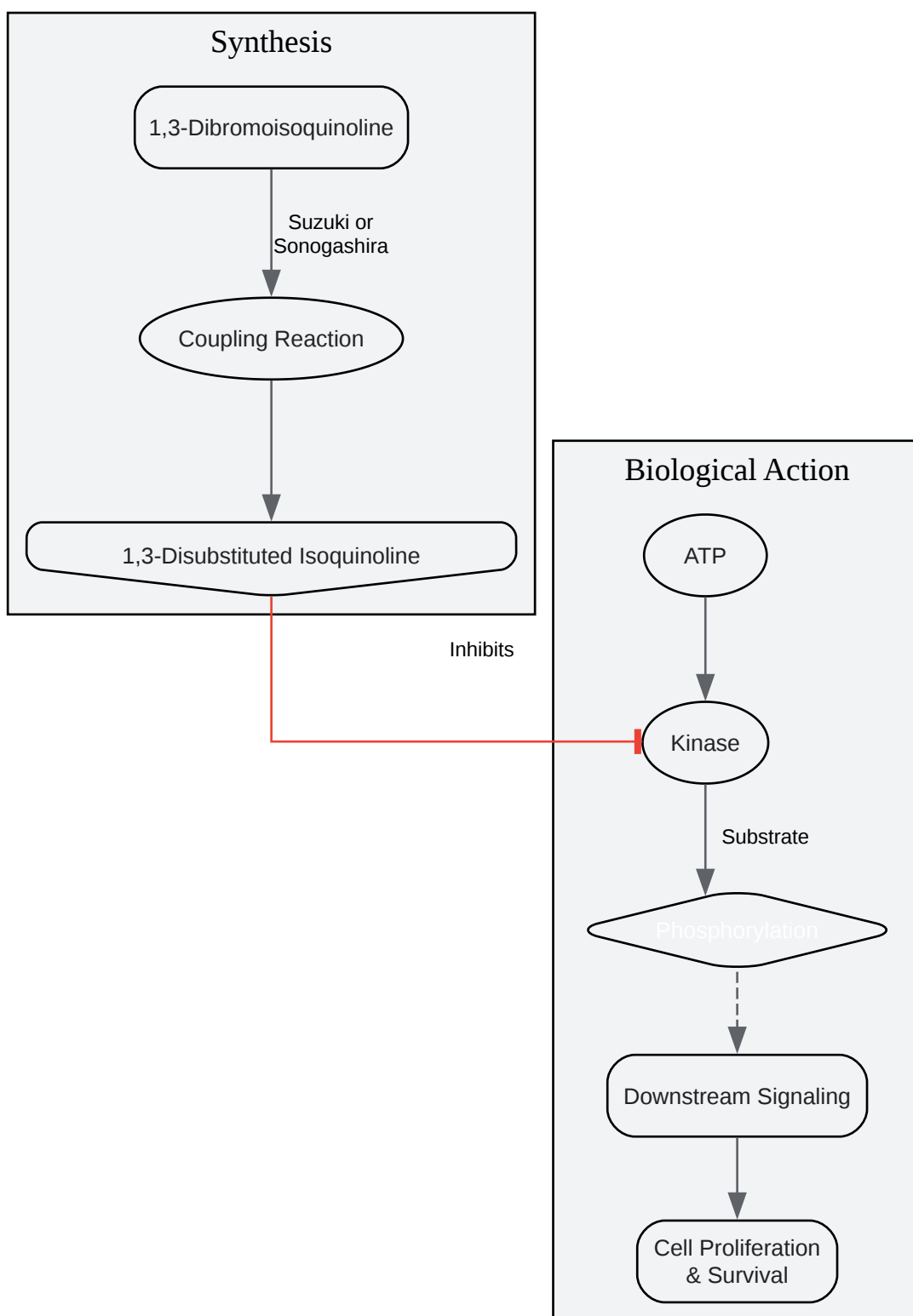
- To a dry Schlenk flask under an inert atmosphere, add **1,3-Dibromoisoquinoline**, $\text{PdCl}_2(\text{PPh}_3)_2$, and CuI.
- Add the anhydrous and degassed solvent.

- Add the amine base, followed by the terminal alkyne via syringe.
- Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the substrates.
- Monitor the reaction progress by TLC or LC-MS.
- Once the reaction is complete, cool to room temperature.
- Filter the reaction mixture through a pad of Celite® to remove the catalyst and salts, washing with the reaction solvent.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of isoquinoline are of significant interest in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. While **1,3-Dibromoisquinoline** itself is not a direct modulator of signaling pathways, it serves as a crucial scaffold for the synthesis of compounds that can target these pathways. Many isoquinoline-based compounds have been shown to inhibit key kinases in pro-survival signaling cascades, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.^{[2][3]} Inhibition of these pathways can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.^{[4][5][6]}

The following diagram illustrates the general principle of how 1,3-disubstituted isoquinolines, synthesized from **1,3-Dibromoisquinoline**, can act as kinase inhibitors.



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Synthesis of kinase inhibitors from **1,3-Dibromoisquinoline**.

Conclusion

1,3-Dibromoisquinoline is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its commercial availability from a range of suppliers, coupled with well-established protocols for its derivatization, makes it an attractive starting material for researchers in drug discovery and materials science. The ability to readily access diverse 1,3-disubstituted isoquinolines through robust cross-coupling reactions provides a powerful platform for the development of novel compounds with tailored biological activities, particularly as inhibitors of key signaling pathways implicated in diseases such as cancer. Careful selection of a reputable supplier and adherence to rigorous quality control are paramount to achieving reliable and reproducible results in the laboratory.

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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 1,3-Dibromoisquinoline in Research]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189538#commercial-suppliers-of-1-3-dibromoisquinoline-for-research]

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